(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
Overview
Description
®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is a chiral compound that belongs to the class of secondary alcohols It is characterized by the presence of two phenyl groups attached to the alpha carbon of a pyrrolidine ring, with a hydroxyl group (-OH) attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol typically involves the reduction of the corresponding ketone, ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: The major product is ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinone.
Reduction: The major products are secondary amines.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: The enantiomer of the compound, which may exhibit different biological activities.
alpha,alpha-Diphenyl-2-pyrrolidinone: The ketone form, which is a precursor in the synthesis of the alcohol.
alpha,alpha-Diphenyl-2-pyrrolidine: A related compound with a similar structure but lacking the hydroxyl group.
Uniqueness
®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is unique due to its chiral nature and the presence of two phenyl groups, which confer specific stereochemical and electronic properties. These features make it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
diphenyl-[(2R)-pyrrolidin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGXUGBDJGFFY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944996 | |
Record name | (R)-Diphenyl-2-pyrrolidinylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-32-9 | |
Record name | (R)-α,α-Diphenylprolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22348-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Diphenyl-2-pyrrolidinylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrrolidinemethanol, α,α-diphenyl-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D56JS74WW2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56JS74WW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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